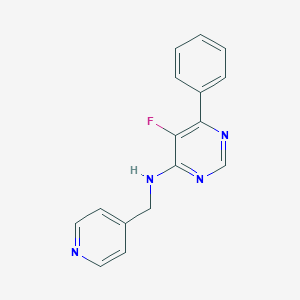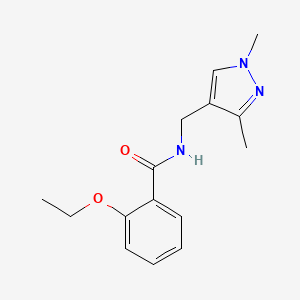
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the structures of some synthesized compounds were confirmed by single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the preparation of a key intermediate in the synthesis of zolazepam was reconsidered .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine has a molecular formula of C7H13N3 and a molecular weight of 139.2 .
Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole Compounds and Biological Activities : Pyrazole derivatives, including those with specific substitutions like methyl groups, have been extensively studied for their biological activities. These compounds play a significant role in medicinal chemistry due to their wide range of pharmacological effects, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. The synthesis and application of methyl-substituted pyrazoles, in particular, have been highlighted for their potent medicinal properties and serve as valuable scaffolds in drug discovery processes (Sharma et al., 2021).
Analytical Methods in Chemical Research
Antioxidant Activity Determination : In the broader field of chemical research, various analytical methods have been developed to determine the antioxidant activity of compounds. This includes tests based on hydrogen atom transfer and electron transfer, which are essential for evaluating the antioxidant capacity of complex samples, including those containing pyrazole derivatives. The development and application of these methods are crucial for understanding the antioxidant properties of new chemical entities (Munteanu & Apetrei, 2021).
Environmental Impact and Detection
Pyrethroid Pesticide Residues : The study of synthetic organic insecticides, such as pyrethroids, in various environments demonstrates the importance of monitoring chemical residues. Research on pyrethroid residues, including their occurrence in indoor and outdoor environments, highlights the need for sensitive detection methods to assess potential health risks. This area of study underscores the environmental impact of synthetic compounds and the necessity for ongoing surveillance and analytical advancements (Tang et al., 2018).
Mécanisme D'action
Target of Action
The compound, also known as N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethoxybenzamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania strains and Plasmodium strains .
Mode of Action
It is known that pyrazole-bearing compounds interact with the parasites in a way that inhibits their growth and proliferation . This interaction likely involves binding to specific proteins or enzymes within the parasites, disrupting their normal functions .
Pharmacokinetics
Like other pyrazole-bearing compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The result of the compound’s action is the inhibition of parasite growth and proliferation, leading to their eventual death . This results in the alleviation of the symptoms associated with the diseases they cause, such as leishmaniasis and malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs or substances in the body can affect the compound’s metabolism and excretion .
Orientations Futures
The future directions in the research of similar compounds involve the development of new substitutes to replace existing compounds as advanced melt-castable explosives . Also, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-14-8-6-5-7-13(14)15(19)16-9-12-10-18(3)17-11(12)2/h5-8,10H,4,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRGIQCYMJZACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

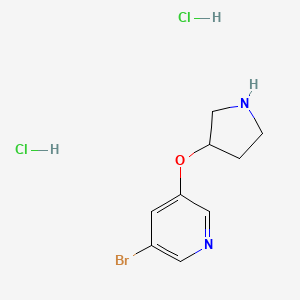
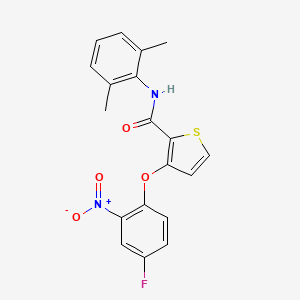
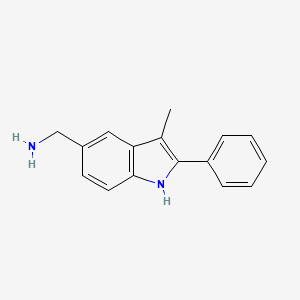

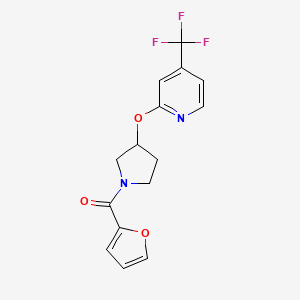

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
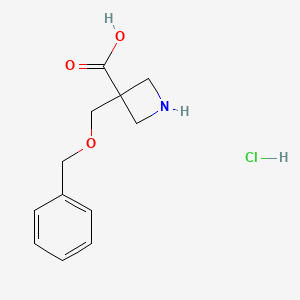
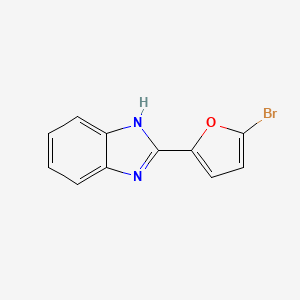
![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one](/img/structure/B2993754.png)
